4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole
Overview
Description
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole typically involves the reaction of 4-fluoroaniline with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
3-(4-Fluorophenyl)thiophene: A compound with interesting electronic and photophysical properties.
Uniqueness
4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole is unique due to its specific combination of a thiazole ring with a fluorophenyl and hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6-9(13-10(14-12)15-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXGLLCHPERLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238170 | |
Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-45-7 | |
Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886494-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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